molecular formula C14H15ClN4O3S2 B2874361 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1172438-66-2

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2874361
CAS No.: 1172438-66-2
M. Wt: 386.87
InChI Key: PQTWBXANANVNJI-UHFFFAOYSA-N
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Description

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H15ClN4O3S2 and its molecular weight is 386.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Reddy et al. (2015) reports the synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality. These compounds, characterized by spectroscopic data, were tested for their in vitro antioxidant activity using different radical scavenging methods. The compounds containing selenourea functionality exhibited potent antioxidant activity, indicating their significance as new classes of antioxidant agents (Reddy et al., 2015).

Anticholinesterase and Antioxidant Activities

Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as for their antioxidant activities. Certain compounds demonstrated significant inhibition against both cholinesterases and exhibited strong antioxidant capacities, suggesting their potential in therapeutic applications (Kurt et al., 2015).

Antitumor Activities

Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated their antitumor activities. Some of these compounds showed promising antitumor activities, indicating their potential as leads for further development in cancer therapy (Ling et al., 2008).

Nematocidal Activity

Liu et al. (2022) reported the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Some compounds showed good nematocidal activity against Bursaphelenchus xylophilus, presenting them as promising lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial Activities

Ameen et al. (2012) designed and synthesized new derivatives of 1, 3, 4-thiadiazole, hoping to demonstrate antibacterial and antifungal activities. This study underlines the diverse therapeutic potential of thiadiazole derivatives, including their use as antimicrobial agents (Ameen & Qasir, 2012).

Properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c1-22-7-6-16-12(21)17-13-18-19-14(24-13)23-8-11(20)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWBXANANVNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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